molecular formula C8H6BrFN2O B13027535 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine

2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine

Cat. No.: B13027535
M. Wt: 245.05 g/mol
InChI Key: ODJSFUWSAAEJSV-UHFFFAOYSA-N
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Description

2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which offers a fast, clean, and high-yielding method . The reaction conditions often involve neutral or weak basic organic solvents at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods are designed to be efficient and environmentally friendly, minimizing waste and the need for solvent recovery .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions may vary from room temperature to elevated temperatures, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_9H_7BrF N_2O
  • Molecular Weight : 246.07 g/mol

Biological Activity Overview

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity
  • Anticancer Properties
  • Enzyme Inhibition

Antimicrobial Activity

Studies have shown that compounds with similar structures to this compound demonstrate significant antibacterial effects against various strains. For instance, derivatives have been reported to inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The Minimum Inhibitory Concentrations (MIC) for these compounds often fall in the range of 1 to 16 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus8
This compoundE. coli16

Anticancer Properties

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. For example, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting the PI3Kα pathway, which is crucial in cancer cell proliferation .

In vitro studies demonstrated that these compounds could induce cell cycle arrest and apoptosis in breast cancer cells (e.g., T47D and MCF7), with IC50 values often below 10 µM .

Cell LineIC50 (µM)Mechanism of Action
T47D7.9PI3Kα inhibition
MCF79.4PI3Kα inhibition

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Cell Cycle Regulation : It can induce apoptosis in cancer cells through pathways like PI3Kα signaling.
  • Antibacterial Mechanism : Its antibacterial action may involve the inhibition of bacterial enzymes critical for cell wall synthesis.

Case Studies

Several studies have highlighted the biological activities of imidazo[1,2-a]pyridines:

  • Anticancer Study : A recent study evaluated a series of substituted imidazo[1,2-a]pyridines for their ability to inhibit cancer cell growth. The study found that modifications at the 6 and 8 positions significantly enhanced anticancer activity against breast cancer cell lines .
    • Findings : Compounds with bromo and fluoro substitutions exhibited improved potency compared to others.
  • Antimicrobial Evaluation : Another research focused on the antibacterial properties of imidazo[1,2-a]pyridine derivatives demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
    • Results : The most active compounds had MIC values ranging from 1 to 8 µg/mL against tested strains.

Properties

Molecular Formula

C8H6BrFN2O

Molecular Weight

245.05 g/mol

IUPAC Name

2-bromo-7-fluoro-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrFN2O/c1-13-6-3-12-4-7(9)11-8(12)2-5(6)10/h2-4H,1H3

InChI Key

ODJSFUWSAAEJSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1F)Br

Origin of Product

United States

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